molecular formula C18H18O2 B8150806 2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene

2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene

Cat. No.: B8150806
M. Wt: 266.3 g/mol
InChI Key: JJHHEYWXYIVQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with benzyloxy, ethynyl, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base (e.g., sodium hydride) and then with a halogenated benzene derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where isopropanol reacts with the intermediate compound in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2) for halogenation are commonly used.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The benzyloxy and isopropoxy groups can influence the compound’s solubility and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Similar in structure but lacks the ethynyl and isopropoxy groups.

    4-(Benzyloxy)phenol: Contains a hydroxyl group instead of the ethynyl and isopropoxy groups.

    2-(Benzyloxy)aniline: Contains an amino group instead of the ethynyl and isopropoxy groups.

Uniqueness

2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene is unique due to the presence of all three functional groups (benzyloxy, ethynyl, and isopropoxy) on the benzene ring. This combination of groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

4-ethynyl-2-phenylmethoxy-1-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-4-15-10-11-17(20-14(2)3)18(12-15)19-13-16-8-6-5-7-9-16/h1,5-12,14H,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHEYWXYIVQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.